molecular formula C34H34F6N8O8 B610886 S-MGB-234 TFA CAS No. 1970223-54-1

S-MGB-234 TFA

Cat. No. B610886
CAS RN: 1970223-54-1
M. Wt: 796.6844
InChI Key: DXYFFMSFQRKJCY-ZDTICIBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-MGB-234 is a novel Minor Groove Binder that cures animal African trypanosomiasis in an in vivo mouse model. S-MGB-234 has significant potential as novel therapeutic agents for animal African trypanosomiasis.

Scientific Research Applications

Animal African Trypanosomiasis (AAT) Treatment

S-MGB-234 TFA, a minor groove binder (MGB), has shown significant potential as a novel therapeutic agent for Animal African Trypanosomiasis (AAT). A study demonstrated its efficacy in curing T. congolense-infected mice, highlighting its distinct structural class and excellent in vitro activities against causative organisms of AAT like Trypanosoma congolense and Trypanosoma vivax. Notably, S-MGB-234 TFA does not show cross-resistance with current diamidine drugs, making it a promising alternative for AAT treatment where resistance to existing therapies is a challenge (Giordani et al., 2019).

Antitypanosomal Agent in Veterinary Medicine

S-MGB-234 TFA has also been identified as an effective antitypanosomal agent in the veterinary context. It is effective against a range of Trypanosoma species, including T. congolense, T. vivax, T. brucei, and T. cruzi. Its efficacy in in vivo models of trypanosome infection in mice, combined with the lack of cross-resistance with other antitrypanosomal drugs, positions it as a valuable compound for new veterinary trypanocides, especially in sub-Saharan Africa where nagana (animal trypanosomiasis) is a major livestock disease (Suckling et al., 2017).

properties

CAS RN

1970223-54-1

Product Name

S-MGB-234 TFA

Molecular Formula

C34H34F6N8O8

Molecular Weight

796.6844

IUPAC Name

(E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate)

InChI

InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;;

InChI Key

DXYFFMSFQRKJCY-ZDTICIBISA-N

SMILES

COC1=CC=C(/C=C/C2=CC=C(C(NC3=CN(C)C(C(NC4=CN(C)C(C(NCCC(N)=N)=O)=C4)=O)=C3)=O)C=N2)C=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S-MGB-234;  S-MGB234;  S-MGB 234;  SMGB-234;  SMGB234;  SMGB 234; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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